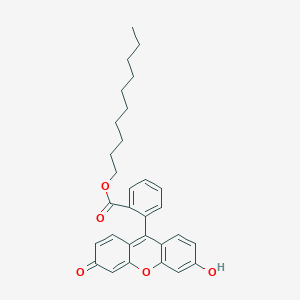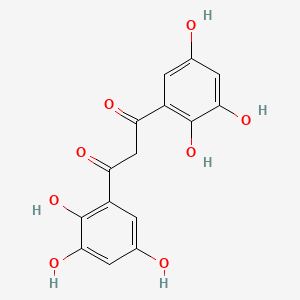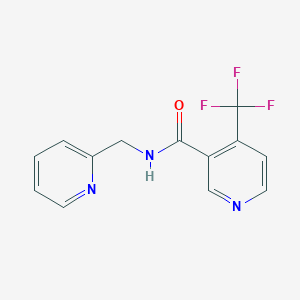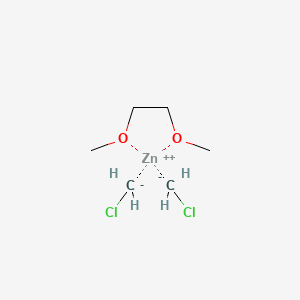
zinc;chloromethane;1,2-dimethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;chloromethane;1,2-dimethoxyethane” is a coordination complex that involves zinc, chloromethane, and 1,2-dimethoxyethane. Zinc is a transition metal known for its catalytic properties, while chloromethane is a simple alkyl halide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.
Coordination Reactions: Zinc can form coordination complexes with other ligands.
Redox Reactions: Zinc can undergo oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include methanol and zinc chloride.
Coordination Reactions: Various zinc-ligand complexes can be formed.
Redox Reactions: Products may include zinc oxide or reduced organic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.
Biology
In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.
Medicine
Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.
作用機序
The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
類似化合物との比較
Similar Compounds
Zinc;dimethyl ether;chloromethane: Similar coordination complex with dimethyl ether instead of 1,2-dimethoxyethane.
Zinc;chloromethane;tetrahydrofuran: Another coordination complex with tetrahydrofuran as the solvent.
Uniqueness
The uniqueness of “zinc;chloromethane;1,2-dimethoxyethane” lies in the use of 1,2-dimethoxyethane, which provides specific solvation and coordination properties. This can influence the stability and reactivity of the complex, making it suitable for particular applications in synthesis and catalysis.
特性
分子式 |
C6H14Cl2O2Zn |
|---|---|
分子量 |
254.5 g/mol |
IUPAC名 |
zinc;chloromethane;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChIキー |
FZPGGNLOJIEEBX-UHFFFAOYSA-N |
正規SMILES |
COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


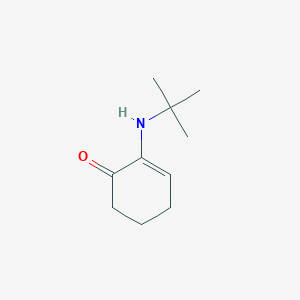
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)




![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
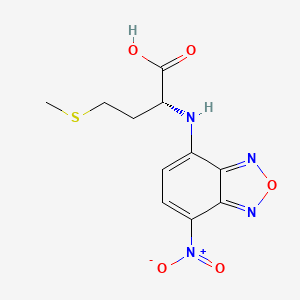
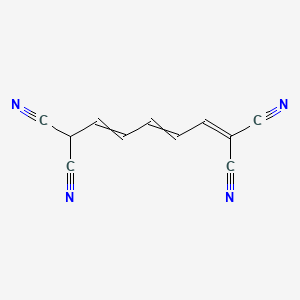
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
